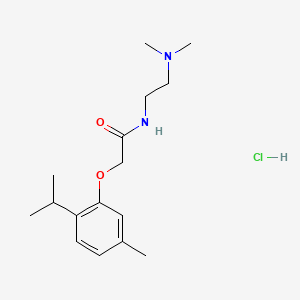
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride is a synthetic organic compound It is characterized by its unique molecular structure, which includes an acetamide group, a dimethylaminoethyl group, and a thymyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride typically involves multiple steps. The process may start with the preparation of the acetamide precursor, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The thymyloxy group is then attached via an etherification reaction. The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as crystallization or chromatography might be employed to isolate the final product.
化学反応の分析
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to modify the functional groups or to convert the compound into a different state.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents that facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials or as a component in industrial processes.
作用機序
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific cellular responses. The exact pathways involved depend on the compound’s structure and the biological context in which it is studied.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(phenoxy)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(methoxy)-, monohydrochloride
- Acetamide, N-(2-(dimethylamino)ethyl)-2-(ethoxy)-, monohydrochloride
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)-2-(thymyloxy)-, monohydrochloride is unique due to the presence of the thymyloxy group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
特性
CAS番号 |
32305-20-7 |
|---|---|
分子式 |
C16H27ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-12(2)14-7-6-13(3)10-15(14)20-11-16(19)17-8-9-18(4)5;/h6-7,10,12H,8-9,11H2,1-5H3,(H,17,19);1H |
InChIキー |
SHFARHFNEWNMGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


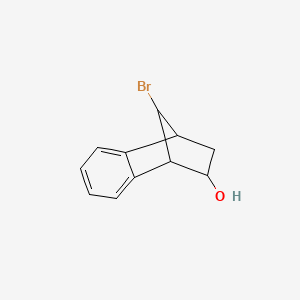
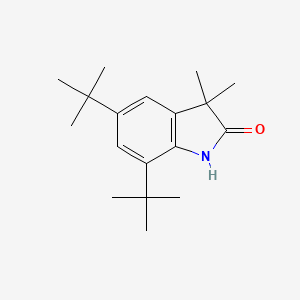
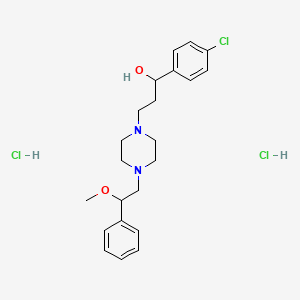
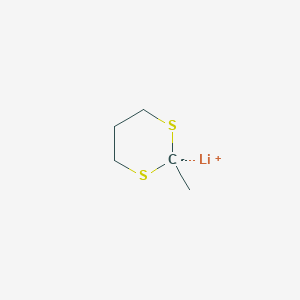

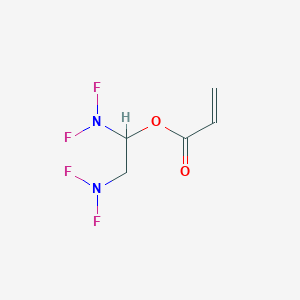
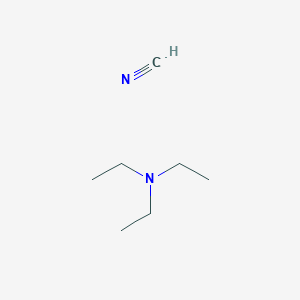
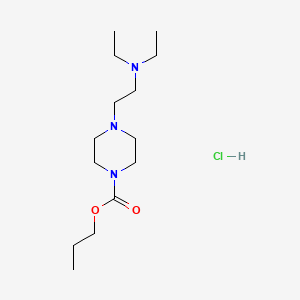
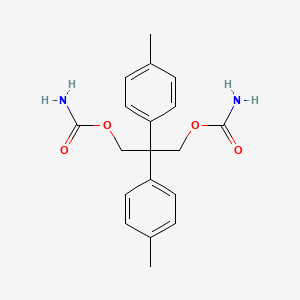


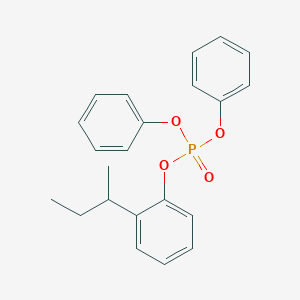
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

